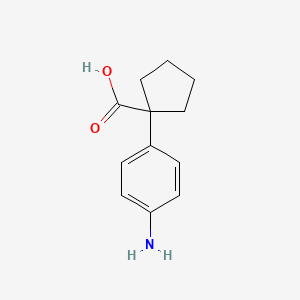

1-(4-氨基苯基)环戊基甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of analogs closely related to 1-(4-Aminophenyl)cyclopentanecarboxylic acid involves complex steps and methodologies. For instance, the enantioselective synthesis of cyclopentanedicarboxylic amino acid, a structural analog, was achieved in 15 linear steps from silyloxypyrrole, utilizing sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). Another study reported the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids and its features present in antitumor agents (Huddle & Skinner, 1971).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives has been extensively studied. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding in the solid state (Curry et al., 1993).

Chemical Reactions and Properties

The reactivity and chemical behavior of cyclopentanecarboxylic acid derivatives under various conditions have been documented. For instance, cyclopentane-1,3-dione has been explored as an isostere for the carboxylic acid functional group, demonstrating potential in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and melting point, often relate closely to the molecular structure and stereochemistry. Specific studies on the physical properties of 1-(4-Aminophenyl)cyclopentanecarboxylic acid analogs are scarce, but the structural analyses provide insights into their potential physical behaviors.

Chemical Properties Analysis

Chemical properties, including acidity and basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding the potential applications of 1-(4-Aminophenyl)cyclopentanecarboxylic acid. For example, the synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine demonstrated the importance of stereochemistry in determining the chemical properties of cyclopentane derivatives (Cativiela et al., 2005).

科学研究应用

可扩展合成S1P1受体激动剂

与1-(4-氨基苯基)环戊烷羧酸密切相关的甲基1-氨基-3-(4-溴苯基)环戊烷羧酸酯的各个异构体是合成S1P1受体激动剂的关键中间体。已开发了这些异构体的可扩展合成方法,对合成其他环戊烷羧酸衍生物具有重要意义(Wallace et al., 2009)。

手性合成环戊二羧氨基酸

这种化合物是L-谷氨酸的类似物,与1-(4-氨基苯基)环戊烷羧酸在结构上相关,已经手性合成。这表明该化合物作为更复杂分子的构建块的潜力(Battistini et al., 2004)。

超分子自组装的新型模式

该研究侧重于环戊烷羧酸衍生物的超分子组装。了解这些模式可以帮助设计具有特定性质的新材料 (Kălmăn等,2002)。

氢键和配位复杂结构

对(4-氨基苯基)砷酸的研究,这是1-(4-氨基苯基)环戊烷羧酸的衍生物,揭示了氢键和复杂结构在理解该化合物的药用应用中的重要性(Smith & Wermuth, 2017)。

环氧树脂玻璃转换体复合材料中的机械致色性

该研究讨论了4-氨基苯基二硫化物的机械致色效应,突出了该化合物在设计对机械刺激作出响应的智能材料中的潜力(Luzuriaga et al., 2016)。

流感融合抑制剂

合成1-苯基环戊烷羧酸衍生物显示出作为流感的强效选择性抑制剂的潜力,表明环戊烷羧酸衍生物的药用应用(Tang et al., 2010)。

硼中子俘获治疗剂

为潜在用于中子俘获治疗的新硼化非天然环氨基酸,包括1-氨基-3-硼环戊烷羧酸,已经合成,展示了该化合物在癌症治疗中的适用性(Kabalka et al., 2008)。

与β-环糊精的复合物形成

研究了4-氨基苯基砷酸与β-环糊精的复合物形成反应,表明这些化合物在制药配方中的重要性 (Sebestyén等,2011)。

内酰胺和氨基酸的酶策略

酶策略已用于合成对映纯的环戊烷羧酸,显示了该化合物在合成生物活性分子中的相关性 (Forró,2011)。

属性

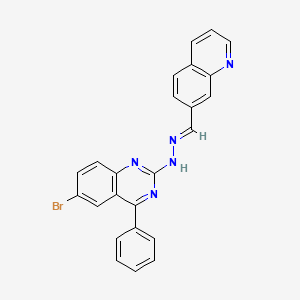

IUPAC Name |

1-(4-aminophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQOEBGLMQXPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)cyclopentanecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)